molecular formula C30H42NaO3PS B8754168 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B8754168
M. Wt: 536.7 g/mol
InChI Key: HMESWDPAJGYEIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate: is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in homogeneous catalysis. Its unique structure, which includes a biphenyl backbone and bulky cyclohexyl groups, provides steric hindrance that can enhance the selectivity and efficiency of catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between 2,6-diisopropylphenylboronic acid and 4-bromobiphenyl.

    Phosphination: The biphenyl intermediate is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride to introduce the phosphine group.

    Sulfonation: Finally, the compound is sulfonated using a sulfonating agent like chlorosulfonic acid to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Coordination: The phosphine group can coordinate with transition metals, forming stable complexes that are essential in catalytic processes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, or rhodium are commonly used to form coordination complexes.

Major Products:

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Chemistry:

    Catalysis: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate is widely used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to metal complexes, facilitating studies in bioinorganic chemistry.

Medicine:

    Drug Development: The compound’s ability to stabilize metal complexes makes it useful in the development of metal-based drugs and diagnostic agents.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable metal complexes.

Mechanism of Action

The mechanism by which Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate exerts its effects primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity of the catalytic process. The sulfonate group increases the solubility of the compound in aqueous media, making it suitable for use in various reaction conditions.

Comparison with Similar Compounds

  • Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate
  • Sodium 2’-(dicyclohexylphosphino)-2,6-dimethylbiphenyl-3-sulfonate

Comparison:

  • Steric Hindrance: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate has larger isopropyl groups compared to the methoxy or methyl groups in similar compounds, providing greater steric hindrance and potentially higher selectivity in catalytic reactions.
  • Solubility: The sulfonate group in Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate enhances its solubility in aqueous media, making it more versatile for various applications.
  • Reactivity: The presence of different substituents on the biphenyl backbone can influence the reactivity and stability of the metal complexes formed with these ligands.

Properties

Molecular Formula

C30H42NaO3PS

Molecular Weight

536.7 g/mol

IUPAC Name

sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C30H43O3PS.Na/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);/q;+1/p-1

InChI Key

HMESWDPAJGYEIK-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried 25 mL round bottom flask equipped with a Teflon-coated magnetic stir bar and rubber septum was added dicyclohexyl-(2′,4′,6′-triisopropyl-biphenyl-2-yl)-phosphane (476 mg, 1.00 mmol) and CH2Cl2 (1.0 mL). The solution was cooled to 0° C. using an ice/water bath and then concentrated H2SO4 (1.00 mL) and fuming sulfuric acid (3.0 mL, 20% SO3) were added dropwise. The solution was allowed to warm to room temperature and stir for 24 h. At this time it was cooled to 0° C. using an ice/water bath and crushed ice (˜10 g) was added. The solution turned cloudy and white in color. An aqueous solution of NaOH (6.0 M, ˜20.0 mL) was then added dropwise to the cooled solution until it became neutral (pH ˜7.0 as judged by pH paper). The aqueous solution was extracted with CH2Cl2 (3×50 mL) and concentrated under reduced pressure to give a beige solid. The crude material was then dissolved in a minimum amount of cold methanol (˜20 mL), filtered and concentrated (this cycle was repeated) to give sodium 2′-(dicyclohexyl-phosphanyl)-2,6-diisopropyl-biphenyl-4-sulfonate (4) as a beige solid (503 mg, 94%). Mp=>250° C. 1H NMR (400 MHz, CD3OD) δ: 7.52 (s, 2H), 7.46 (m, 1H), 7.22 (m, 2H), 6.90 (m, 1H), 2.24 (m, 1H), 0.71-1.83 (34H). 13C NMR (125 MHz, CD3OD) δ: 148.4, 147.9, 147.8, 147.5, 145.6, 142.8, 137.4, 137.2, 133.92, 133.91, 132.43, 132.42, 129.3, 128.1, 121.3, 121.0, 40.1, 39.9, 39.7, 39.5, 39.3, 38.8, 35.8, 35.7, 32.5, 32.3, 31.9, 30.8, 30.6, 28.7, 28.6, 28.4, 28.3, 27.7, 26.0, 25.9, 23.3, 23.1. 31P NMR (162 MHz, CD3OD) δ: −10.7. IR (neat, cm−1): 3459, 2927, 2851, 1634, 1463, 1447, 1184, 1078, 1040. Anal. Calcd for C30H42NaO3PS: C, 67.14; H, 7.89. Found: C, 66.93; H, 7.77.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

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